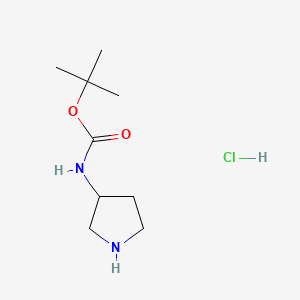
3-(Boc-アミノ)ピロリジン塩酸塩
説明
3-(Boc-amino)pyrrolidine is a homochiral starting material utilized in the synthesis of all of the chiral compounds . It is a reactant in the peptide-activated G-protein coupled receptors test . The CAS number for this compound is 1416450-61-7 .
Synthesis Analysis
In the key step of synthesis, N-Boc protected 3-aminolactams are converted into imido esters by O-alkylation and then hydrogenated to amines, under mild conditions (5 bar H2, room temperature) and without isolation, over standard hydrogenation catalysts (5% Pt/C) .Molecular Structure Analysis
The molecular formula of 3-(Boc-amino)pyrrolidine is C9H18N2O2 . For more detailed structural analysis, you may refer to resources like ChemSpider .Chemical Reactions Analysis
Pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The spiro[pyrrolidine-3,3-oxindoles] moiety causes apoptotic cell death in MCF-7 breast cancer cells .Physical and Chemical Properties Analysis
The molecular weight of 3-(Boc-amino)pyrrolidine is 186.25 . It is a solid substance with a melting point of 63-68 °C .科学的研究の応用
キラル化合物の合成
3-(Boc-アミノ)ピロリジン塩酸塩: は、さまざまなキラル化合物の合成に使用されるキラルビルディングブロックです。 保護されたアミン基により、選択的な反応が可能になり、医薬品や農薬の開発に不可欠な、非対称分子の作成において貴重な試薬となります .
ペプチドカップリング反応
この化合物は、アミン成分として機能するペプチドカップリング反応で頻繁に使用されます。 Boc (tert-ブトキシカルボニル)基は、目的のステップまでアミンが反応するのを防ぎ、ペプチドの段階的構築に不可欠です .
Gタンパク質共役受容体(GPCR)研究
この化合物は、ペプチド活性化GPCRの研究における反応物として使用されます。これらの受容体は、多くの生理学的プロセスにおける役割のため、重要な薬物標的です。 ペプチドとGPCRの相互作用を理解することで、新しい治療薬の開発につながる可能性があります .
材料科学
材料科学では、3-(Boc-アミノ)ピロリジン塩酸塩を使用して、材料の表面特性を変更できます。 この化合物を導入することで、研究者は疎水性を変化させることができ、これは特殊なコーティングや生体医用デバイスの作成に影響を与えます .
触媒
この化合物の構造により、触媒系でリガンドとして機能します。 遷移状態を安定化させ、特定の化学反応の効率を高めることができ、これは工業プロセスや環境への応用に役立ちます .
分析化学
内部標準として、3-(Boc-アミノ)ピロリジン塩酸塩は、生体液中のアミノ酸の定量分析に使用されます。 安定で明確な特性により、クロマトグラフィーや質量分析法で正確で信頼性の高い測定が保証されます .
有機合成方法
研究者は、この化合物を用いて、新しい合成方法を開発しています。 反応における汎用性により、新しい合成経路をテストするためのモデル化合物となり、これは複雑な有機分子の合成に適用できます .
神経化学
神経化学では、この化合物は、神経伝達物質の類似体を合成するために使用されます。 これらの類似体は、脳における神経伝達物質の機能を研究するのに役立ち、神経疾患を標的とする薬物の潜在的なリードとなる可能性があります .
作用機序
Target of Action
3-(Boc-amino)pyrrolidine Hydrochloride, also known as tert-Butyl pyrrolidin-3-ylcarbamate hydrochloride, is a versatile building block in chemical synthesis . It is primarily used in the synthesis of chiral compounds . .
Mode of Action
The compound’s mode of action is largely dependent on the specific biochemical context in which it is used. As a building block in chemical synthesis, its interaction with targets would be determined by the specific reactions it is involved in . For instance, it has been used as a reactant in the peptide activated G-protein coupled receptors test .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-amino)pyrrolidine Hydrochloride would be dependent on the specific context of its use. As a building block in chemical synthesis, it could potentially be involved in a wide range of biochemical pathways .
Pharmacokinetics
It is soluble in methanol , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of 3-(Boc-amino)pyrrolidine Hydrochloride’s action would be dependent on the specific context of its use. As a building block in chemical synthesis, its effects would be determined by the specific reactions it is involved in .
Action Environment
The action, efficacy, and stability of 3-(Boc-amino)pyrrolidine Hydrochloride can be influenced by various environmental factors. For instance, it is air sensitive and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . These factors should be taken into consideration when using this compound in chemical synthesis.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
生化学分析
Biochemical Properties
3-(Boc-amino)pyrrolidine Hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a substrate for certain proteases, which cleave the Boc (tert-butoxycarbonyl) protecting group, thereby releasing the active pyrrolidine derivative. This interaction is essential for the synthesis of complex peptides and proteins. Additionally, 3-(Boc-amino)pyrrolidine Hydrochloride can form hydrogen bonds and hydrophobic interactions with other biomolecules, facilitating its incorporation into larger molecular structures .
Cellular Effects
The effects of 3-(Boc-amino)pyrrolidine Hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-(Boc-amino)pyrrolidine Hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Boc-amino)pyrrolidine Hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to 3-(Boc-amino)pyrrolidine Hydrochloride can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .
Dosage Effects in Animal Models
The effects of 3-(Boc-amino)pyrrolidine Hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. For instance, high doses of the compound can cause cytotoxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
3-(Boc-amino)pyrrolidine Hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are crucial for the compound’s bioavailability and efficacy in biological systems .
Transport and Distribution
The transport and distribution of 3-(Boc-amino)pyrrolidine Hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s biological activity .
Subcellular Localization
3-(Boc-amino)pyrrolidine Hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins, influencing gene expression. Alternatively, it may localize to the cytoplasm or other organelles, where it can participate in various biochemical processes .
特性
IUPAC Name |
tert-butyl N-pyrrolidin-3-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZWZJKNFDMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662448 | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-72-0, 874784-09-5 | |
| Record name | Carbamic acid, N-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



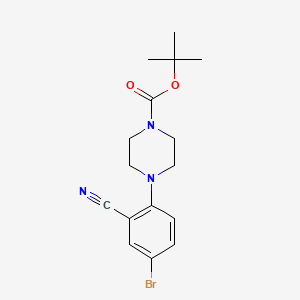
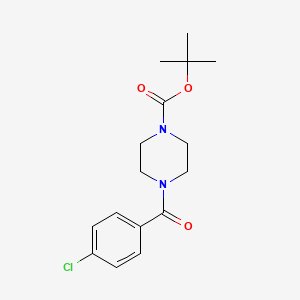

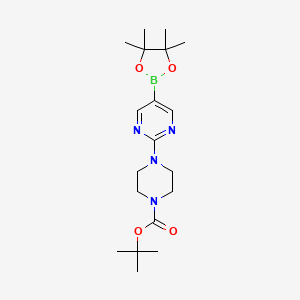


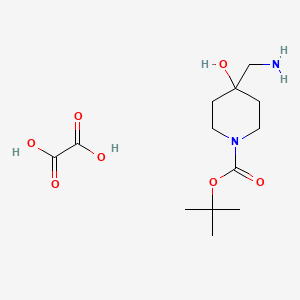
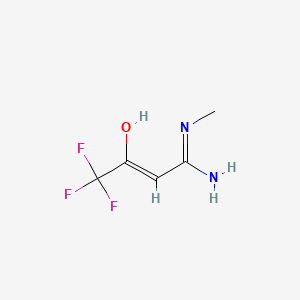
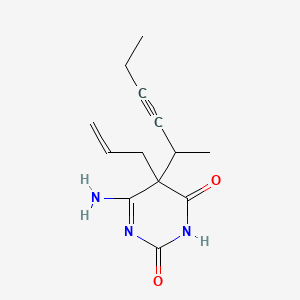
![tert-Butyl 4,7-diazaspiro[2.5]octane-7-carboxylate hydrochloride](/img/structure/B592291.png)

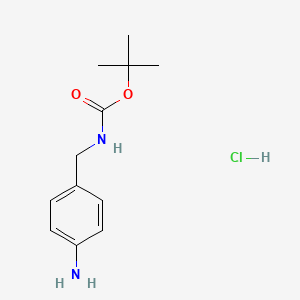
![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)
